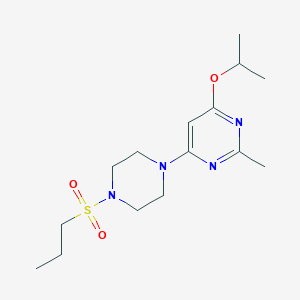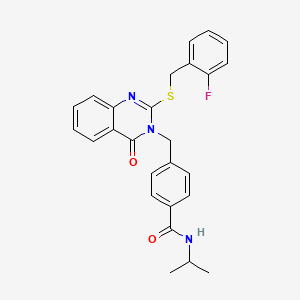![molecular formula C15H12N2O2 B3008243 1-[(吡啶-4-基)甲基]-1H-吲哚-2-羧酸 CAS No. 1020968-56-2](/img/structure/B3008243.png)
1-[(吡啶-4-基)甲基]-1H-吲哚-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as 3-alkylindoles . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis
The molecular structure of “1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid” can be represented by the InChI code: 1S/C15H12N2O2/c18-15(19)14-9-12-3-1-2-4-13(12)17(14)10-11-5-7-16-8-6-11/h1-9H,10H2,(H,18,19) . This indicates that the compound contains 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.27 . It is a powder at room temperature . The compound is highly soluble in water and other polar solvents .科学研究应用
Comprehensive Analysis of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic Acid Applications
1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are of significant interest in scientific research due to their therapeutic potential. Below is a detailed analysis of the various scientific research applications of this compound, each discussed in its dedicated section.
Antiviral Activity: Indole derivatives have been reported to exhibit antiviral properties. Compounds similar to 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various scaffolds that can be screened for antiviral pharmacological activities.
Anti-inflammatory Activity: The indole nucleus is a common feature in many anti-inflammatory agents. The ability of indole derivatives to modulate inflammatory pathways makes them valuable in the development of new anti-inflammatory drugs. Research has indicated that modifications to the indole structure can enhance its anti-inflammatory potential .
Anticancer Activity: Indole derivatives are also explored for their anticancer activities. The indole core can interact with multiple receptors, which is beneficial in designing compounds that can target specific pathways involved in cancer progression. The compound could be a lead structure for developing novel anticancer agents .
Antimicrobial Activity: The antimicrobial activity of indole derivatives includes action against a broad spectrum of microorganisms. This makes them candidates for developing new antimicrobial drugs, especially in the face of rising antibiotic resistance. The indole moiety can be modified to increase its efficacy against specific bacteria or fungi .
Antitubercular Activity: Indole derivatives have shown promise in the treatment of tuberculosis. Compounds with an indole base structure have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests potential applications of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid in antitubercular drug development .
Antidiabetic Activity: Research into indole derivatives has also extended into antidiabetic drug discovery. The indole nucleus can be part of compounds that modulate blood sugar levels, providing a basis for the development of new antidiabetic medications .
Antimalarial Activity: Indole derivatives have been used in the synthesis of compounds with antimalarial properties. The structural diversity of indole allows for the creation of molecules that can interfere with the life cycle of malaria-causing parasites .
Anticholinesterase Activity: Indole-based compounds have been studied for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase, these compounds can potentially improve cognitive function in affected individuals .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they can induce significant molecular and cellular effects .
属性
IUPAC Name |
1-(pyridin-4-ylmethyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-9-12-3-1-2-4-13(12)17(14)10-11-5-7-16-8-6-11/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJTYOSXCYDMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)


![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)
![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)



![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)
